molecular formula C9H10N2O3 B601685 Ethyl oxo(pyridin-2-ylamino)acetate CAS No. 41374-72-5

Ethyl oxo(pyridin-2-ylamino)acetate

Cat. No.: B601685
CAS No.: 41374-72-5
M. Wt: 194.19
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(pyridin-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and efficient product isolation .

Chemical Reactions Analysis

Types of Reactions: Ethyl oxo(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl oxo(pyridin-2-ylamino)acetate is primarily related to its role as an intermediate or impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways, depending on the specific application. For instance, in the context of Edoxaban synthesis, it may influence the overall pharmacokinetic and pharmacodynamic properties of the final drug product .

Comparison with Similar Compounds

Uniqueness: Ethyl oxo(pyridin-2-ylamino)acetate is unique due to its specific combination of the pyridin-2-ylamino group and the ethyl oxoacetate moiety, which imparts distinct chemical and biological properties. Its role as an impurity in Edoxaban synthesis further highlights its importance in pharmaceutical research and development .

Biological Activity

Ethyl oxo(pyridin-2-ylamino)acetate, a compound characterized by its unique pyridine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethyl oxoacetate with pyridin-2-ylamine. The process typically involves:

  • Reagents : Ethyl oxoacetate, pyridin-2-ylamine, sodium hydroxide (as a base), and ethanol (as a solvent).
  • Conditions : The reaction is conducted under reflux conditions to facilitate the formation of the desired product.

This compound serves as an important intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Klebsiella pneumoniae14

The compound's mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways .

Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, this compound has been investigated for its antiviral properties. Pyridine derivatives are recognized for their ability to inhibit viral replication by targeting specific viral proteins. This compound has shown potential in inhibiting the replication of viruses such as SARS-CoV-2 through mechanisms that are still under investigation .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial and viral metabolism.
  • Cellular Interaction : Its ability to bind to specific receptors or proteins may disrupt normal cellular functions, leading to antimicrobial and antiviral effects.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the compound against a panel of pathogens. Results indicated significant inhibition rates comparable to established antibiotics .
  • Antiviral Screening : In vitro assays demonstrated that this compound could reduce viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGUHLYCAATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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